N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-propylpentanamide hydrochloride
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Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as the compound , has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Chemical Reactions Analysis
Piperazine derivatives are known to undergo a variety of chemical reactions . For instance, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones .Scientific Research Applications
1. HIV-1 Reverse Transcriptase Inhibition
- Romero et al. (1994) explored analogues of a related compound for their potential in inhibiting HIV-1 reverse transcriptase. This research suggests a possible application of similar compounds in the treatment of HIV (Romero et al., 1994).
2. 5-HT1A Receptor Antagonism
- Craven et al. (1994) investigated WAY-100635, a compound structurally related to the query chemical, for its potent and selective antagonism at the 5-HT1A receptor. This research indicates potential applications in neuropsychiatric and neurological disorders (Craven et al., 1994).
3. 5-HT7 Receptor Antagonism
- A study by Yoon et al. (2008) evaluated derivatives of 4-methoxybenzene sulfonamides as 5-HT7 receptor antagonists, indicating potential applications in neuropsychiatric disorders (Yoon et al., 2008).
4. Adenosine A2B Receptor Antagonism
- Borrmann et al. (2009) synthesized and evaluated 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, showing potential applications in modulating adenosine A2B receptors (Borrmann et al., 2009).
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-propylpentanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O4S.ClH/c1-4-6-18(7-5-2)21(25)22-12-13-23-14-16-24(17-15-23)29(26,27)20-10-8-19(28-3)9-11-20;/h8-11,18H,4-7,12-17H2,1-3H3,(H,22,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAAWLXVRDXSFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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